

Using Cyanine5 amine in super-resolution microscopy (STORM)

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Compound of Interest

Compound Name: Cyanine5 amine (hydrochloride)

Cat. No.: B12393729

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Application Note: High-Fidelity STORM Microscopy with Cyanine5 Amine

Abstract

Cyanine5 (Cy5) remains the gold standard fluorophore for Stochastic Optical Reconstruction Microscopy (STORM) due to its superior photon yield and robust photoswitching duty cycle. While standard immunolabeling utilizes Cy5-NHS esters to target protein amines, Cyanine5 Amine is a specialized derivative critical for drug discovery and chemical biology. It is designed to label carboxyl-containing small molecules, peptides, and activated nanomaterials. This guide details the chemical conjugation of Cyanine5 Amine to carboxylated targets and the subsequent STORM imaging workflow, enabling single-molecule localization with <20 nm precision.

Introduction & Mechanistic Basis

Why Cyanine5 Amine?

In drug development, researchers often need to track small molecule therapeutics or peptides that lack primary amines but possess carboxylic acid functional groups.

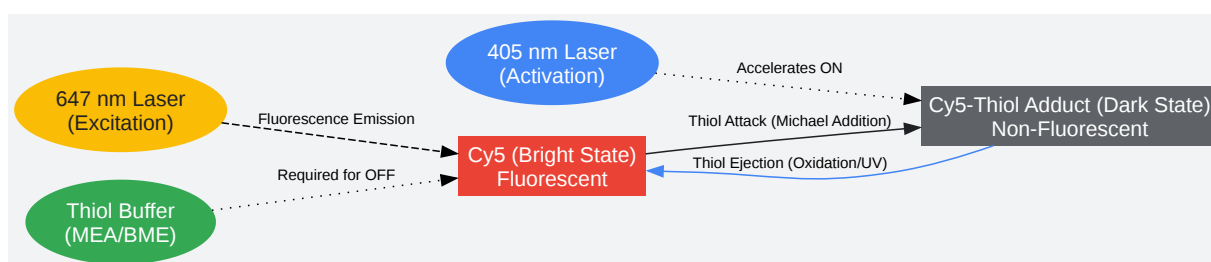
- Cy5-NHS Ester: Reacts with Lysine residues (Amines) on antibodies.[1] (Standard IHC).

- Cy5-Amine: Reacts with Carboxyl groups (via EDC/NHS activation) on drugs/ligands. (Chemical Biology).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The Physics of STORM Photoswitching

STORM relies on the stochastic blinking of fluorophores. Cy5 is unique because its "dark state" is chemically stable yet reversible.

- Bright State: Conjugated polymethine bridge fluoresces at ~670 nm.
- Dark State (OFF): A thiol (e.g., MEA or BME) in the buffer performs a nucleophilic attack (Michael addition) on the polymethine bridge, breaking the conjugation.
- Recovery (ON): UV light (405 nm) or spontaneous thermal energy ejects the thiol, restoring fluorescence.



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Figure 1: The thiol-dependent photoswitching cycle of Cyanine5 required for single-molecule localization.

Protocol: Conjugation of Cyanine5 Amine to Carboxyl-Targets

Target Audience: Chemists labeling small molecule drugs or peptides.

Prerequisites:

- Target: Molecule with a free Carboxylic Acid (-COOH).
- Label: Cyanine5 Amine (Cy5-NH₂).
- Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

Step-by-Step Workflow

- Activation (The Critical Step):
 - Dissolve the Carboxyl-Target in anhydrous DMSO or DMF.
 - Add 10-fold molar excess of EDC and 15-fold molar excess of NHS to the target solution.
 - Reaction: Incubate for 15–30 minutes at Room Temperature (RT) with agitation. This creates a semi-stable NHS-ester intermediate on your drug/peptide.
 - Note: Do not add Cy5-Amine yet.
- Conjugation:
 - Dilute Cyanine5 Amine in dry DMSO (10 mg/mL stock).
 - Add Cy5-Amine to the activated mixture at a 1:1 molar ratio (relative to the starting target).
 - Add Triethylamine (TEA) to adjust pH to ~8.0–8.5 (proton scavengers are essential for amine reactivity).
 - Incubate overnight at 4°C in the dark.
- Purification (Mandatory for STORM):
 - Free dye causes massive background in STORM.
 - Small Molecules: Purify via HPLC (C18 column). Collect the fraction corresponding to the Target-Cy5 mass.
 - Peptides/Proteins: Use Desalting Columns (e.g., PD-10) or Dialysis against PBS.

Protocol: STORM Sample Preparation & Imaging

Optical Setup Requirements

Component	Specification	Purpose
Excitation Laser	640 nm or 647 nm	High power (>1 kW/cm ² at sample) to drive rapid blinking.
Activation Laser	405 nm	Low power (<1 W/cm ²) to recover molecules from dark state.
Objective	100x / 1.49 NA TIRF	High NA is critical for photon collection and localization precision.
Camera	EMCCD or sCMOS	High quantum efficiency (>90%) required.

The STORM Buffer (The "Blinking" Engine)

Standard PBS will not work. You must create a reducing environment with oxygen scavenging.

Recipe (Prepare Fresh):

- Buffer A (Enzyme Stock):
 - 10 mM Tris-HCl (pH 8.0) + 50 mM NaCl.
 - Glucose Oxidase (0.5 mg/mL) + Catalase (40 µg/mL).
- Buffer B (Reducing Agent):
 - 1 M Cysteamine (MEA) or
-Mercaptoethanol (BME). MEA is generally preferred for Cy5.
- Working Buffer (Mix immediately before imaging):
 - 90% Buffer A (with 10% w/v Glucose added).

- 10% Buffer B (Final concentration ~100 mM MEA).

Imaging Protocol

- Mounting: Seal the sample under a #1.5 coverslip using the Working Buffer. Seal edges with Twinsil or nail polish to prevent oxygen re-entry (Oxygen kills the triplet/dark state stability).
- Bleach Phase: Turn on the 647 nm laser to 100% power.
 - Observation: The sample will fluoresce brightly and then fade to near-black. This is not photobleaching; it is the transition to the dark state.
- Acquisition Phase:
 - Start recording (Frame rate: 50–100 Hz).
 - You should see sparse "blinking" spots.
 - Cycle 405 nm: If blinking density drops, slowly increase 405 nm laser power to reactivate more fluorophores.
 - Goal: Maintain a density where emitters are spatially separated (non-overlapping).
- Data Collection: Acquire 20,000 – 50,000 frames.

Data Analysis & Localization

Raw data consists of a movie of blinking spots. Analysis software (e.g., ThunderSTORM, Nikon NIS-Elements) performs the following:

- Gaussian Fitting: Each spot in every frame is fitted to a 2D Gaussian function.
- Drift Correction: Corrects for physical stage drift using fiducial markers (gold nanoparticles) or cross-correlation.
- Rendering: A final super-resolution image is reconstructed by plotting the centroid coordinates of all fitted molecules.

Expected Resolution:

- Lateral (XY): 15–25 nm
- Axial (Z): 40–60 nm (if using astigmatic lens)

Troubleshooting Guide

Symptom	Probable Cause	Corrective Action
No Blinking (Permanently Bright)	Lack of Thiol (MEA/BME).	Remake STORM buffer with fresh MEA. Ensure pH is 8.0.
Rapid Photobleaching (Permanent Off)	Oxygen present.[2]	Check sealant integrity. Ensure Glucose Oxidase/Catalase is active.
High Background	Free Cy5 dye.	Re-purify conjugate via HPLC or dialysis.
Low Localization Precision	Low photon count.[6]	Increase 647 nm laser power. Use high NA objective.

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